N-butan-2-yl-4-(4-chloro-2-prop-2-enylphenoxy)butan-1-amine;oxalic acid
Overview
Description
N-butan-2-yl-4-(4-chloro-2-prop-2-enylphenoxy)butan-1-amine;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a butan-2-yl group, a chloro-substituted phenoxy group, and an amine group, making it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
N-butan-2-yl-4-(4-chloro-2-prop-2-enylphenoxy)butan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-4-(4-chloro-2-prop-2-enylphenoxy)butan-1-amine typically involves multiple steps, including the formation of the phenoxy group, the introduction of the chloro and prop-2-enyl substituents, and the attachment of the butan-2-yl and amine groups. Common synthetic routes may include:
Formation of the Phenoxy Group: This step involves the reaction of a suitable phenol derivative with an appropriate halogenated compound under basic conditions.
Introduction of Substituents: The chloro and prop-2-enyl groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of Butan-2-yl and Amine Groups: This step may involve the use of Grignard reagents or other organometallic compounds to introduce the butan-2-yl group, followed by amination reactions to attach the amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-butan-2-yl-4-(4-chloro-2-prop-2-enylphenoxy)butan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
N-butan-2-yl-4-(4-chlorophenoxy)butan-1-amine: Similar structure but lacks the prop-2-enyl group.
N-butan-2-yl-4-(4-methylphenoxy)butan-1-amine: Similar structure but has a methyl group instead of a chloro group.
N-butan-2-yl-4-(4-bromophenoxy)butan-1-amine: Similar structure but has a bromo group instead of a chloro group.
Uniqueness
N-butan-2-yl-4-(4-chloro-2-prop-2-enylphenoxy)butan-1-amine is unique due to the presence of both the chloro and prop-2-enyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
N-butan-2-yl-4-(4-chloro-2-prop-2-enylphenoxy)butan-1-amine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO.C2H2O4/c1-4-8-15-13-16(18)9-10-17(15)20-12-7-6-11-19-14(3)5-2;3-1(4)2(5)6/h4,9-10,13-14,19H,1,5-8,11-12H2,2-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUSRELCYFYYPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCCCOC1=C(C=C(C=C1)Cl)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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